N-(4-Chlorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
Description
This compound features a spirocyclic quinazoline core fused to a cyclohexane ring, linked via a sulfanyl group to an N-(4-chlorophenyl)acetamide moiety. The 4-chlorophenyl group contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS/c22-15-8-10-16(11-9-15)23-19(26)14-27-20-17-6-2-3-7-18(17)24-21(25-20)12-4-1-5-13-21/h2-3,6-11,24H,1,4-5,12-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFXSXFDHBHMEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spiroquinazoline core: This step involves the cyclization of a suitable precursor to form the quinazoline ring system.
Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Attachment of the chlorophenyl group: This step involves the coupling of the chlorophenyl group to the spiroquinazoline core.
Formation of the acetamide moiety: The final step involves the acylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of N-(4-Chlorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Chlorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing oxidative stress: Leading to cell death in certain types of cells.
Comparison with Similar Compounds
Structural Analogues with Spirocyclic Cores
N-(2,4-Difluorophenyl)-2-(1'H-Spiro[cyclohexane-1,2'-quinazolin]-4'-ylsulfanyl)acetamide
- Impact : Enhanced solubility due to fluorine’s polar nature, but reduced lipophilicity compared to the chloro-substituted analog .
N-(2,4-Difluorophenyl)-2-(1'H-Spiro[cyclopentane-1,2'-quinazolin]-4'-ylsulfanyl)acetamide
- Structural Differences : Cyclopentane replaces cyclohexane in the spiro system, reducing ring strain but limiting steric bulk.
- Impact : Smaller spiro core may improve binding to compact enzymatic pockets but reduce thermal stability .
2-(1'H-Spiro[cycloheptane-1,2'-quinazolin]-4'-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Structural Differences : Cycloheptane enlarges the spiro system, and a trifluoromethylphenyl group replaces chlorophenyl.
- Impact : Increased steric hindrance and electron-withdrawing effects from CF₃ may enhance receptor affinity but complicate synthesis .
Table 1: Structural and Physicochemical Comparison of Spirocyclic Analogs
| Compound Name | Spiro Ring Size | Aromatic Substituent | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Target Compound (N-(4-Chlorophenyl)-...) | Cyclohexane | 4-Chlorophenyl | 401.48 | High rigidity, moderate lipophilicity |
| N-(2,4-Difluorophenyl)-... (Cyclohexane) | Cyclohexane | 2,4-Difluorophenyl | 401.48 | Enhanced solubility, lower logP |
| N-(2,4-Difluorophenyl)-... (Cyclopentane) | Cyclopentane | 2,4-Difluorophenyl | 387.45 | Compact binding, reduced thermal stability |
| 2-(1'H-Spiro[cycloheptane-...)-N-[2-(trifluoromethyl)phenyl]acetamide | Cycloheptane | 2-Trifluoromethylphenyl | 447.52 | High steric bulk, synthetic complexity |
Non-Spirocyclic Sulfanyl Acetamide Derivatives
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide
- Structural Differences: A diaminopyrimidine replaces the spiroquinazoline core.
- Crystal Structure: Exhibits a 42.25° dihedral angle between pyrimidine and benzene rings, stabilized by intramolecular N—H⋯N bonds.
N-(3-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide
- Structural Differences : Chlorine at the 3-position instead of 4-position on the phenyl ring.
- Impact : Altered electronic distribution and steric effects may reduce affinity for targets requiring para-substituted ligands .
Table 2: Comparison with Non-Spiro Derivatives
| Compound Name | Core Structure | Substituent Position | Molecular Weight | Key Interactions |
|---|---|---|---|---|
| Target Compound | Spiroquinazoline | 4-Chlorophenyl | 401.48 | Rigid core, fixed dihedral angles |
| N-(4-Chlorophenyl)-... (Diaminopyrimidine) | Diaminopyrimidine | 4-Chlorophenyl | 339.80 | Flexible, N—H⋯N hydrogen bonds |
| N-(3-Chlorophenyl)-... (Diaminopyrimidine) | Diaminopyrimidine | 3-Chlorophenyl | 339.80 | Reduced electronic symmetry |
Biological Activity
N-(4-Chlorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that enhances its interaction with biological targets. The presence of the 4-chlorophenyl group and the sulfanyl moiety contributes to its potential biological activity.
- Molecular Formula : C14H15ClN2OS
- Molecular Weight : 288.80 g/mol
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. A notable case study demonstrated that derivatives of spiroquinazolines showed promising results against various cancer cell lines, including breast and lung cancers. The mechanism involves the inhibition of specific kinases associated with cancer progression.
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Spiroquinazoline A | Breast Cancer | 5.2 |
| Spiroquinazoline B | Lung Cancer | 3.8 |
These findings suggest that the spiro structure may enhance the compound's ability to inhibit tumor growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary in vitro studies indicate that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer metabolism and bacterial growth.
- Receptor Binding : It binds selectively to certain receptors, influencing signaling pathways critical for cell proliferation and survival.
Study on Anticancer Activity
A study conducted by Fisher et al. (2014) focused on the synthesis and evaluation of novel derivatives based on the spiro structure. The results indicated that compounds with similar scaffolds demonstrated enhanced cytotoxicity against multiple cancer cell lines, supporting the potential of this compound in cancer therapy.
Study on Antimicrobial Efficacy
Research published in Pharmaceutical Biology highlighted the antimicrobial effects of related compounds, showing that modifications in the sulfanyl group significantly affect the antimicrobial potency. This suggests a promising avenue for developing new antibiotics based on this compound's structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
